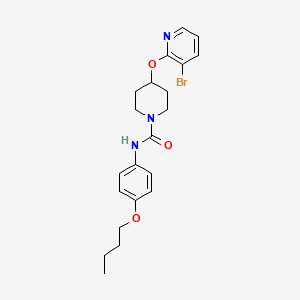
N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide is a compound that features a central ethanediamide moiety substituted with pyridine and chloropyridine rings. This structure is related to the compounds studied in the provided papers, which focus on the molecular structure and conformational preferences of similar compounds with pyridine substituents and amide linkages.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, such as the chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) discussed in paper , exhibits a tetragonal space group with specific bond lengths between the palladium atom and the nitrogen atoms of the pyridine and amide groups. The ligand in this compound acts as an N3-tridentate, coordinating to the metal atom via two pyridine and one deprotonated amide nitrogen atoms. The molecular geometry is retained in solution, indicating a rigid structure.
Chemical Reactions Analysis
The chemical reactivity of N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide would be influenced by the presence of the amide and pyridine functional groups. The amide linkage could participate in coordination chemistry, as seen in the palladium complex , while the chloropyridine moiety could undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide can be inferred from the properties of similar compounds. The planar conformation of the isomeric N,N′-bis(pyridin-n-ylmethyl)ethanedithioamides suggests that the compound may also exhibit a planar or near-planar conformation around the central ethane moiety. Intramolecular hydrogen bonding and conjugative interactions would influence the bond character and electronic distribution within the molecule, affecting its chemical reactivity and physical properties such as solubility and melting point.
Aplicaciones Científicas De Investigación
Photo-induced Oxidation Studies
N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide derivatives have been studied for their photochemical properties, particularly in the context of photo-induced oxidation processes. In one study, complexes derived from similar ligands showed enhanced rates of electron transfer to oxygen under UV or visible irradiation, leading to the generation of superoxide radical anions and the complexes in their oxidized state. This property is significant for understanding the oxidative stress and DNA cleavage activity under light exposure, providing a basis for designing photoactive materials and drugs (Draksharapu et al., 2012).
Coordination Chemistry and Material Synthesis
Research has demonstrated the versatility of N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide derivatives in coordination chemistry, leading to the synthesis of novel complexes. These compounds have been used to synthesize mononuclear Mn(II) complexes with distinct configurations and properties, exploring their electron paramagnetic resonance (EPR) characteristics and theoretical insights into the coordination behavior and ligand field effects (Hureau et al., 2008).
Schiff Base Complexes and Corrosion Inhibition
Derivatives of the compound have been utilized in the targeted synthesis of cadmium(II) Schiff base complexes, demonstrating applications in corrosion inhibition on mild steel. This research bridges coordination chemistry with materials science, showing how complexation with cadmium can enhance the protective properties of steel surfaces against corrosive agents, potentially offering new avenues for the development of anti-corrosive coatings (Das et al., 2017).
DNA Binding and Nuclease Activity
Cu(II) complexes derived from N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide and similar ligands have been synthesized and characterized for their DNA binding propensity and nuclease activity. These studies highlight the potential of such complexes in biomedical research, particularly in understanding the mechanisms of DNA interaction and cleavage, which could inform the development of therapeutic agents (Kumar et al., 2012).
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c14-10-3-4-11(16-8-10)18-13(20)12(19)17-7-9-2-1-5-15-6-9/h1-6,8H,7H2,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICDGTWTIWXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)
![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)
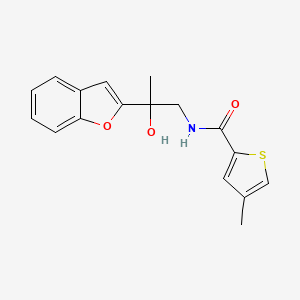
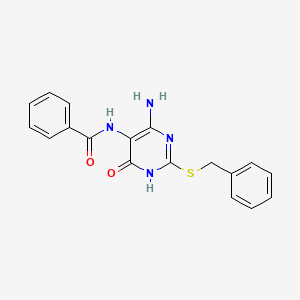
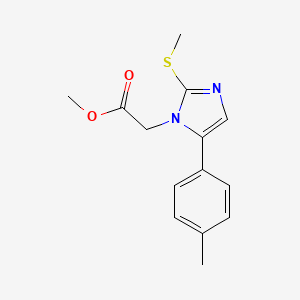
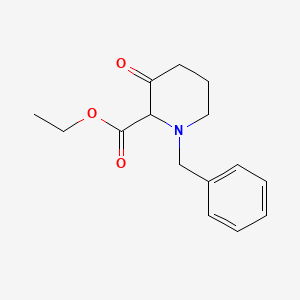
![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)
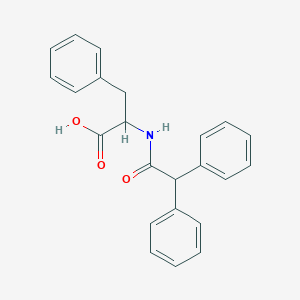
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)
